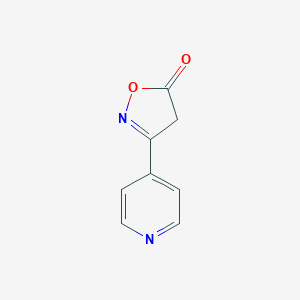

3-(Pyridin-4-yl)isoxazol-5(4H)-one

Descripción general

Descripción

3-(Pyridin-4-yl)isoxazol-5(4H)-one is a heterocyclic compound that features both a pyridine ring and an isoxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)isoxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-oxo-3-(pyridin-4-yl)propanenitrile with hydroxylamine hydrochloride in ethanol at elevated temperatures. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

3-(Pyridin-4-yl)isoxazol-5(4H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or isoxazole rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Heterocycles

3-(Pyridin-4-yl)isoxazol-5(4H)-one serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its structure allows for the formation of various derivatives that can exhibit enhanced biological activity or novel properties. For instance, researchers have utilized this compound to create fused heterocycles, which are prevalent in many biologically active molecules.

Reactivity and Synthetic Routes

The compound can undergo multiple chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding oxides using reagents like hydrogen peroxide.

- Reduction : Reduction reactions can convert the isoxazole ring to other functional groups with agents such as sodium borohydride.

- Substitution : Participates in substitution reactions where functional groups on the pyridine or isoxazole rings are replaced by other groups.

Biological Activities

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound in drug discovery programs .

Mechanism of Action

The mechanism of action typically involves binding to specific molecular targets, such as enzymes or receptors, modulating their activity, and leading to various biological effects. For example, studies have explored its interaction with immune response pathways, indicating its potential role in immunoregulation .

Medicinal Chemistry

Therapeutic Potential

Ongoing research aims to explore the therapeutic applications of this compound. Its incorporation into drug formulations may enhance efficacy against diseases due to its unique structural features that allow for selective targeting of biological pathways .

Case Studies

In one study, derivatives of this compound were tested for their ability to suppress inflammatory responses in animal models, showing significant promise for treating autoimmune conditions . Another investigation highlighted its potential in modulating immune functions through specific receptor interactions, paving the way for novel therapeutic strategies .

Material Science

Development of Novel Materials

The compound is also being investigated for its applications in material science. Its incorporation into polymeric structures has been studied to achieve specific functionalities such as improved thermal stability and photoluminescent properties. This area is still emerging, with further research needed to fully understand the potential applications.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for complex heterocycles; participates in oxidation, reduction, and substitution reactions. |

| Biological Activities | Exhibits antimicrobial and anticancer properties; potential immunomodulatory effects. |

| Medicinal Chemistry | Explored for therapeutic applications; case studies demonstrate efficacy against inflammatory conditions. |

| Material Science | Investigated for incorporation into polymers; aims for improved functionalities such as thermal stability. |

Mecanismo De Acción

The mechanism of action of 3-(Pyridin-4-yl)isoxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

3-(Pyridin-4-yl)isoxazol-5-amine: This compound is similar in structure but contains an amine group instead of a ketone.

2-(Pyridin-4-yl)isoxazol-5(4H)-one: This isomer differs in the position of the pyridine ring attachment.

Uniqueness

3-(Pyridin-4-yl)isoxazol-5(4H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of pyridine and isoxazole rings makes it a versatile compound for various applications.

Actividad Biológica

3-(Pyridin-4-yl)isoxazol-5(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, along with relevant data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring fused with an isoxazole moiety, contributing to its unique pharmacological profile. Its chemical formula is , and it is classified as an isoxazolone derivative. The presence of both the pyridine and isoxazole rings makes it a promising candidate for drug discovery.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Properties :

- It has shown effectiveness against various bacterial strains, demonstrating potential as an antimicrobial agent. The mechanism may involve disruption of microbial cell walls or inhibition of critical enzymatic pathways.

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, it exhibited cytotoxicity against the HT29 colorectal cancer cell line with a half-maximal inhibitory concentration (IC50) of approximately 58.4 µM, comparable to established chemotherapeutics like cisplatin and 5-fluorouracil .

- Enzyme Inhibition :

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

- Binding Affinity : The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. This interaction may result in altered signaling pathways that affect cellular function and viability.

- Structural Features : The unique substitution pattern on the isoxazole ring enhances its reactivity and allows for the synthesis of derivatives with potentially improved biological activity.

Table 1: Biological Activity Overview

Table 2: Comparative IC50 Values Against Cancer Cell Lines

Case Studies

- Cytotoxicity Studies :

- Sirtuin Inhibition :

Propiedades

IUPAC Name |

3-pyridin-4-yl-4H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8-5-7(10-12-8)6-1-3-9-4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEKULAASCJPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NOC1=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377517 | |

| Record name | 3-pyridin-4-yl-4H-1,2-oxazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101084-52-0 | |

| Record name | 3-pyridin-4-yl-4H-1,2-oxazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.